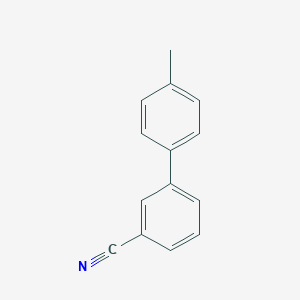

3-(4-Methylphenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJXCGMHZMGQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362719 | |

| Record name | 3-(4-methylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133909-96-3 | |

| Record name | 3-(4-methylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 3 4 Methylphenyl Benzonitrile

The fundamental chemical and physical properties of 3-(4-Methylphenyl)benzonitrile are crucial for its handling, characterization, and application in various chemical syntheses.

Fundamental Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 133909-96-3 |

| Molecular Formula | C₁₄H₁₁N |

| Molecular Weight | 193.24 g/mol |

| SMILES | CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N |

| InChI Key | IDJXCGMHZMGQRV-UHFFFAOYSA-N |

Data sourced from smolecule.com

Synthesis and Reactions of 3 4 Methylphenyl Benzonitrile

The synthesis of 3-(4-Methylphenyl)benzonitrile can be achieved through various organic reactions, with cross-coupling reactions being a prominent method.

One common approach involves the Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds. This would typically involve the reaction of a boronic acid or ester derivative of one of the aromatic rings with a halide derivative of the other, in the presence of a palladium catalyst and a base.

The nitrile group and the aromatic rings of this compound can undergo a variety of chemical transformations:

Nitrile Group Reactions: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. smolecule.com

Electrophilic Aromatic Substitution: The two phenyl rings are susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents (the methyl group and the other phenyl ring) will influence the position of the incoming electrophile. smolecule.com

Computational Chemistry and Theoretical Investigations of 3 4 Methylphenyl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

DFT is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for the study of medium-sized organic molecules. It is widely used to determine the ground-state properties of molecules by calculating the electron density.

The first step in a computational study is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For 3-(4-Methylphenyl)benzonitrile, a key structural parameter is the dihedral angle between the two phenyl rings. Due to steric hindrance between the hydrogen atoms on the adjacent rings, a completely planar conformation is energetically unfavorable.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to find the optimized geometry. iucr.orgnih.gov The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to locate the minimum energy conformation. For biphenyl (B1667301) systems, this results in a twisted structure. The dihedral angle between the benzonitrile (B105546) ring and the 4-methylphenyl (tolyl) ring is a critical outcome of this analysis, defining the molecule's three-dimensional shape. In similar non-fused biphenyl compounds, these angles are typically found to be non-zero, indicating a non-planar structure. iucr.org

Below is a representative table of theoretical structural parameters for this compound, as would be predicted from DFT calculations.

| Parameter | Bond | Predicted Value (DFT) |

| Bond Lengths (Å) | C-C (Aromatic Ring) | 1.39 - 1.41 |

| C-C (Inter-ring) | ~1.48 | |

| C-H (Aromatic) | ~1.08 | |

| C-CH₃ | ~1.51 | |

| C-CN | ~1.45 | |

| C≡N | ~1.16 | |

| Bond Angles (°) | C-C-C (Ring) | ~120 |

| C-C-H | ~120 | |

| C-C-C (Inter-ring) | ~120 | |

| Dihedral Angle (°) | C-C-C-C (Inter-ring) | 35 - 50 |

Note: These are typical values expected from DFT calculations for similar compounds and serve as illustrative data.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and optical characteristics. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich tolyl group, which is activated by the electron-donating methyl group. Conversely, the LUMO is anticipated to be distributed over the electron-deficient benzonitrile moiety, due to the strong electron-withdrawing nature of the nitrile group. umich.edu A smaller energy gap suggests higher reactivity and easier electronic excitation. DFT calculations provide quantitative values for these orbital energies. nih.gov

| Parameter | Energy (eV) |

| E(HOMO) | -6.0 to -6.5 |

| E(LUMO) | -1.5 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Note: The values are illustrative, based on DFT calculations for analogous aromatic nitrile compounds. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. bohrium.com The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (blue). The most negative region is expected to be concentrated around the nitrogen atom of the nitrile group, reflecting its high electron density and its character as a nucleophilic or hydrogen-bond accepting site. bohrium.comdergipark.org.tr Regions of positive potential are generally found around the hydrogen atoms of the aromatic rings, identifying them as potential electrophilic sites. This detailed charge landscape is essential for predicting intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. nih.gov It is used to calculate properties such as UV-visible absorption spectra, which correspond to electronic transitions from the ground state to various excited states. mdpi.comresearchgate.net

TD-DFT calculations can predict the vertical excitation energies (which correspond to absorption maxima, λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved. rsc.org For this compound, the primary electronic transitions in the UV-Vis region are expected to be of π→π* character, involving the promotion of an electron from a π-bonding orbital (like the HOMO) to a π*-antibonding orbital (like the LUMO). The calculations can identify which specific molecular orbitals contribute to each major absorption band.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~280-300 | > 0.1 | HOMO → LUMO |

| S₀ → S₂ | ~240-260 | > 0.2 | HOMO-1 → LUMO |

Note: This table presents plausible illustrative data for the main electronic transitions based on TD-DFT studies of similar aromatic compounds. mdpi.comrsc.org

Prediction of UV-Vis Absorption and Emission Spectra

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely employed to predict the electronic absorption and emission spectra of molecules like this compound. These calculations can determine the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (f), and the nature of the electronic transitions involved.

The UV-Vis spectrum of benzonitrile itself shows a primary absorption band around 224 nm and a weaker, secondary band at approximately 271 nm. latech.edu For substituted benzonitriles, the position and intensity of these bands are influenced by the electronic nature of the substituents. In this compound, the methylphenyl group acts as an electron-donating group, which is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzonitrile.

Theoretical calculations using TD-DFT, often with a functional like B3LYP and a basis set such as 6-311++G(d,p), can model these effects. ijrte.orgresearchgate.net The calculations typically involve optimizing the molecule's ground state geometry, followed by computing the vertical excitation energies to various excited states. The primary electronic transitions are usually from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), corresponding to π → π* transitions within the aromatic system.

Table 1: Predicted UV-Vis Spectral Data for this compound (Illustrative) This table presents typical data obtained from TD-DFT calculations for similar aromatic nitriles.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 4.35 | 285 | 0.08 | HOMO → LUMO |

| S₀ → S₂ | 4.88 | 254 | 0.65 | HOMO-1 → LUMO |

Characterization of Intramolecular Charge Transfer (ICT) Phenomena

Molecules containing both electron-donating and electron-accepting groups linked by a π-conjugated system can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. In this compound, the 4-methylphenyl (tolyl) group serves as a weak electron donor, while the cyano group (-CN) is a well-known electron acceptor.

Upon absorbing light, the molecule is promoted from its ground state to a locally excited (LE) state. Subsequently, a relaxation process can occur, leading to an ICT state where significant electron density has moved from the donor (tolyl ring) to the acceptor (benzonitrile ring). rsc.org This process is often accompanied by a significant structural change, most notably the twisting of the bond connecting the two phenyl rings, leading to a Twisted Intramolecular Charge Transfer (TICT) state. acs.orgresearchgate.net

The existence and characteristics of these states can be investigated using advanced computational methods like multireference configuration interaction (MRCI) or second-order algebraic diagrammatic construction (ADC(2)). acs.orgnih.gov These calculations can map the potential energy surfaces of the excited states, identifying the energy minima corresponding to the LE and ICT states and the energy barriers between them. The dual fluorescence observed in many donor-acceptor molecules, such as the classic example 4-(dimethylamino)benzonitrile (B74231) (DMABN), is a hallmark of this phenomenon, with emission occurring from both the LE and ICT states. rsc.orgacs.org For this compound, computational studies can predict whether the ICT state is energetically accessible and stable enough to be populated, potentially leading to dual fluorescence, particularly in polar solvents that stabilize the highly polar ICT state. acs.org

Vibrational Spectral Calculations and Normal Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and FT-Raman, provides a fingerprint of a molecule's structure. DFT calculations are exceptionally effective at predicting these spectra. ijrte.org By computing the second derivatives of the energy with respect to atomic displacements, a full set of harmonic vibrational frequencies and their corresponding intensities can be obtained. researchgate.netphyschemres.org

For this compound, a molecule with 16 atoms, there are 42 expected normal modes of vibration. ijrte.org These can be analyzed through a Normal Mode Analysis, often aided by Potential Energy Distribution (PED) calculations, to assign the calculated frequencies to specific molecular motions like stretching, bending, or torsion. scirp.org

Key expected vibrational modes include:

C≡N Stretch: A strong, sharp band characteristic of the nitrile group, typically appearing in the 2220-2240 cm⁻¹ region. ijrte.org

Aromatic C-H Stretch: Occurring in the 3000-3100 cm⁻¹ range. scirp.org

Methyl C-H Stretch: Both symmetric and asymmetric stretches are expected around 2850-2980 cm⁻¹.

Aromatic C-C Stretch: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the phenyl rings.

C-H In-plane Bending: Found in the 1000-1300 cm⁻¹ range. scirp.org

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies and Assignments for this compound (Illustrative)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|

| 3190 | 3062 | Aromatic C-H stretch |

| 2325 | 2232 | C≡N stretch |

| 1670 | 1603 | Aromatic C-C stretch |

| 1525 | 1464 | Aromatic C-C stretch |

| 1210 | 1161 | C-H in-plane bend |

Advanced Bonding Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.deresearchgate.net It provides valuable information about charge distribution, hybridization, and intramolecular delocalization effects. smolecule.com

A key aspect of NBO analysis is the examination of "delocalization" corrections to the idealized Lewis structure, which are quantified by second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), is calculated for each possible interaction between a filled (donor) NBO and an empty (acceptor) NBO. Larger E(2) values indicate stronger electronic delocalization.

For this compound, NBO analysis would reveal significant π-electron delocalization within both phenyl rings through π(C-C) → π*(C-C) interactions. It would also characterize the electronic interactions between the two rings and with the substituent groups, highlighting the donor-acceptor relationship.

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies E(2) (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π(C₁-C₂) | π*(C₃-C₄) | 20.5 | Intramolecular π-conjugation (ring 1) |

| π(C₇-C₈) | π*(C₉-C₁₀) | 19.8 | Intramolecular π-conjugation (ring 2) |

| π(C-C) ring 1 | π*(C-C) ring 2 | 5.2 | Inter-ring conjugation |

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to define atoms and the bonds between them. uni-rostock.de AIM analysis identifies critical points in the electron density field where the gradient of the density is zero.

A (3, -1) critical point, known as a bond critical point (BCP), located between two nuclei signifies a chemical bond. uni-rostock.de The properties of the electron density at this BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction.

Covalent bonds are typically characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Closed-shell interactions (like ionic bonds, hydrogen bonds, or van der Waals forces) show low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating depletion of charge in the internuclear region.

For this compound, AIM analysis would be used to characterize the covalent nature of the C-C, C-H, and C≡N bonds. It could also identify weaker intramolecular interactions, such as potential C-H···π or C-H···N contacts, by locating the corresponding BCPs and analyzing their electron density properties.

Natural Bond Orbital (NBO) Analysis

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant NLO properties are crucial for applications in photonics and optoelectronics. nih.govresearchgate.net A key requirement for second-order NLO activity is a molecular structure with a large change in dipole moment between the ground and excited states, often found in donor-π-acceptor systems. nih.gov

This compound fits this structural motif, making it a candidate for NLO applications. Computational chemistry provides a direct route to predicting its NLO response by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β), which is the primary determinant of second-order NLO activity. ijrte.orgnih.gov These properties are typically calculated using DFT methods in the presence of an applied static electric field (a method known as the finite field approach). researchgate.net

The calculated total hyperpolarizability (β_tot) is often compared to that of a standard NLO material, such as urea (B33335), to gauge its potential. A larger β_tot value indicates a stronger NLO response. acs.org The calculations for this compound are expected to show a significant β value, arising from the charge transfer character from the methylphenyl donor to the benzonitrile acceptor across the biphenyl π-system.

Table 4: Calculated NLO Properties for this compound (Illustrative) Calculations typically performed using a DFT method like B3LYP.

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.95 | Debye |

| Mean Polarizability (α) | 28.1 x 10⁻²⁴ | esu |

Calculation of Polarizability and Hyperpolarizability Tensors

The study of the electronic response of a molecule to an external electric field is crucial for understanding its potential in nonlinear optical (NLO) applications. The polarizability (α) and the first hyperpolarizability (β) tensors are fundamental properties that quantify this response at the molecular level. Computational quantum chemical methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting these properties. ijrte.orgnih.gov For molecules like this compound, which possess a potential donor-acceptor structure (the methylphenyl group acting as a weak donor and the cyano group as a strong acceptor), theoretical calculations are invaluable for estimating their NLO efficiency.

The calculations are typically performed using a specific functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to ensure accuracy. ijrte.orgscispace.com The interaction of a molecule with an applied electric field (E) induces a dipole moment (μ), which can be expressed as a power series:

μ = μ₀ + αE + (1/2)βE² + (1/6)γE³ + ...

Here, μ₀ is the permanent dipole moment, α is the linear polarizability, and β and γ are the first and second hyperpolarizabilities, respectively, which govern the nonlinear optical response.

The computed components of the polarizability and hyperpolarizability tensors allow for the calculation of important average values. The average polarizability (α₀) and the polarizability anisotropy (Δα) are calculated from the diagonal components of the polarizability tensor.

The total first hyperpolarizability (β_tot or β₀), a critical parameter for second-order NLO materials, is determined from the individual tensor components (β_ijk). A high β_tot value is indicative of a significant NLO response. Often, these calculated values are compared against a standard reference material like urea to gauge their potential. scispace.com

While specific experimental or theoretical studies providing the calculated polarizability and hyperpolarizability values for this compound are not detailed in the surveyed literature, the established theoretical frameworks allow for a predictive analysis. gaussian.comrug.nl The tables below are structured to represent the typical output and derived properties from such a computational investigation.

Table 1: Calculated Dipole Moment and Polarizability Components for this compound

This table presents the calculated values for the permanent dipole moment and the components of the linear polarizability tensor. The average polarizability (α₀) and the anisotropy of polarizability (Δα) are derived from these tensor components.

| Parameter | Calculated Value (a.u.) |

| Dipole Moment | |

| µx | Value |

| µy | Value |

| µz | Value |

| µ_total | Value |

| Polarizability | |

| αxx | Value |

| αxy | Value |

| αyy | Value |

| αxz | Value |

| αyz | Value |

| αzz | Value |

| α₀ (Average) | Value |

| Δα (Anisotropy) | Value |

Table 2: Calculated First Hyperpolarizability Components for this compound

This table outlines the computed tensor components for the first hyperpolarizability (β). The total (or static) first hyperpolarizability (β_tot) is calculated from these components and is a key indicator of the molecule's potential for second-order NLO applications, such as second-harmonic generation.

| Component | Calculated Value (a.u.) |

| βxxx | Value |

| βxxy | Value |

| βxyy | Value |

| βyyy | Value |

| βxxz | Value |

| βxyz | Value |

| βyyz | Value |

| βxzz | Value |

| βyzz | Value |

| βzzz | Value |

| β_tot (Total) | Value |

Chemical Transformations and Functionalization of the Nitrile Moiety in Biphenyl Systems

Synthetic Utility of the Cyano Group as a Versatile Intermediate

The cyano group's utility stems from its ability to be converted into various other functional groups and to participate in the formation of heterocyclic rings. This versatility makes it a cornerstone in the design and synthesis of new compounds.

Conversion to Amides, Amines, and Carboxylic Acids

The nitrile group of 3-(4-Methylphenyl)benzonitrile can undergo several fundamental transformations, providing access to a variety of important compound classes. smolecule.com

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed to form the corresponding carboxylic acid. This reaction is a common and fundamental transformation in organic synthesis.

Reduction to Amines: The nitrile group is readily reduced to a primary amine. This transformation is crucial for introducing a basic nitrogen atom into the molecule, which is often a key feature in pharmacologically active compounds. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. smolecule.comnumberanalytics.com

Conversion to Amides: Nitriles can also be converted to amides, which are important functional groups in their own right and can serve as precursors for further reactions.

These transformations are summarized in the table below:

| Transformation | Product Functional Group |

| Hydrolysis | Carboxylic Acid (-COOH) |

| Reduction | Primary Amine (-CH₂NH₂) |

| Partial Hydrolysis | Amide (-CONH₂) |

Formation of Nitrogen-Containing Heterocycles (e.g., Tetrazole Derivatives, Oxadiazoles (B1248032), Oxadiazolines)

The nitrile group is an excellent precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. chalcogen.ro

Tetrazole Derivatives: A common method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide, typically sodium azide. rsc.orgrsc.org This reaction provides a direct route to tetrazole derivatives, which are known to possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. chalcogen.rochalcogen.ro

Oxadiazoles: 1,2,4-oxadiazoles can be synthesized from nitriles by first converting the nitrile to an amidoxime, which is then cyclized with a suitable reagent. Another isomer, 1,3,4-oxadiazoles, can also be synthesized from nitrile-containing precursors. nih.gov These heterocyclic systems are recognized for their metabolic stability and ability to act as bioisosteres for amides and esters.

Oxadiazolines: Thermolysis of certain oxadiazoles can lead to the formation of oxadiazolines through cycloaddition reactions. arkat-usa.org

Reactivity of Aromatic Nitriles in Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Aromatic nitriles, including this compound, are valuable reactants in cycloaddition reactions, particularly [3+2] cycloadditions. These reactions are powerful tools for the construction of five-membered heterocyclic rings. nih.gov

In a [3+2] cycloaddition, a three-atom component (a 1,3-dipole) reacts with a two-atom component (a dipolarophile) to form a five-membered ring. Aromatic nitriles can act as the dipolarophile in these reactions. For example, nitrile oxides, which are 1,3-dipoles, can react with nitriles to form oxadiazoles. nih.gov Similarly, nitrile ylides can undergo [3+2] cycloaddition with dipolarophiles to generate various N-heterocycles. beilstein-journals.org

The regioselectivity and stereoselectivity of these reactions can often be predicted and controlled, making them highly useful in targeted synthesis. mdpi.comdntb.gov.ua Computational studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the mechanisms and outcomes of these cycloadditions. smolecule.commdpi.com

Role of the Nitrile as a Bioisostere in Molecular Design (focus on chemical mimicry and interaction principles)

In medicinal chemistry and drug design, the nitrile group is frequently employed as a bioisostere. A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. The nitrile group's unique electronic and steric properties allow it to mimic other functional groups, influencing a molecule's interactions with biological targets. nih.govtandfonline.com

Nitrile Group as a Hydrogen Bond Acceptor

The nitrogen atom of the nitrile group possesses a lone pair of electrons, making it a potent hydrogen bond acceptor. nih.govnumberanalytics.com This ability is crucial for molecular recognition at the active sites of proteins and other biological macromolecules. nih.govresearchgate.net

The nitrile's capacity to form hydrogen bonds allows it to mimic the interactions of other hydrogen bond-accepting groups, such as the oxygen of a carbonyl or hydroxyl group. tandfonline.comnih.gov By strategically placing a nitrile group in a drug candidate, medicinal chemists can enhance its binding affinity to the target protein, potentially leading to increased potency and efficacy. nih.govsioc-journal.cn

Mimicry of Carbonyl Functionality

The nitrile group is widely recognized as a bioisostere for the carbonyl group. tandfonline.comnih.gov Both groups are polar and possess a π-system, allowing them to engage in similar types of non-covalent interactions. The carbon atom of the nitrile group, like the carbonyl carbon, is electrophilic. libretexts.org

This mimicry is particularly important in the design of enzyme inhibitors, where the nitrile can substitute for a carbonyl group in the natural substrate of the enzyme. nih.gov This substitution can lead to a molecule that binds to the enzyme's active site but is not processed, thereby inhibiting the enzyme's function. The linear geometry of the nitrile group can also be advantageous in fitting into specific binding pockets.

Advanced Applications of Biphenyl Nitriles in Materials Science and Catalysis

Role in Electronic Materials Development

Biphenyl-nitrile derivatives are integral to the field of materials science, particularly in the creation of electronic materials. The class of compounds to which 3-(4-Methylphenyl)benzonitrile belongs is noted for its unique electronic properties, which are beneficial for such applications. smolecule.com These compounds are recognized as valuable fine chemicals for liquid crystals and as precursors for other functional molecules. google.com

Derivatives of biphenyl (B1667301) nitrile are key building blocks in the synthesis of materials for Organic Light Emitting Diodes (OLEDs). For instance, carbazole-based host materials, which are crucial for high-efficiency phosphorescent OLEDs, can be synthesized using biphenyl nitrile intermediates. mdpi.com The biphenyl structure provides a rigid and electronically conductive backbone, while the nitrile group imparts desirable electronic characteristics. The synthesis of new blue-emitting compounds for OLEDs has been demonstrated using hexaphenylbenzene (B1630442) moieties, which can be built up from simpler biphenyl precursors. nih.gov The resulting materials have shown promise with high external quantum efficiencies and excellent color purity, essential for high-definition displays. nih.gov

Thienothiophene and dithienothiophene derivatives, which are electron-rich and have delocalized electronic systems, are also promising for OLEDs and other organic electronics. researchgate.net The synthesis of these complex heterocyclic systems can involve biphenyl nitrile intermediates. Research has shown that devices using such materials can achieve high luminance and external quantum efficiency, underscoring their potential in optical applications. researchgate.net

The general synthetic utility of biphenyl compounds is well-established, with various catalytic methods available for their preparation. google.comgoogleapis.com This accessibility allows for the systematic modification of the biphenyl-nitrile structure to fine-tune the electronic properties for specific applications in electronic materials.

Non-Linear Optical (NLO) Materials Development

The exploration of this compound and related structures is prominent in the field of non-linear optical (NLO) materials. smolecule.com NLO materials are crucial for technologies that involve modulating the properties of light, such as frequency conversion and optical switching. The NLO response in organic molecules is often linked to intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups connected by a π-conjugated system. wiley.com

The benzonitrile (B105546) group frequently acts as an electron-acceptor in NLO chromophores. nih.gov When combined with an electron-donating group across the biphenyl bridge, a D-π-A (Donor-π-Acceptor) system is formed, which can lead to significant NLO properties. wiley.com Theoretical and experimental studies on various benzonitrile derivatives confirm their potential for NLO applications. nih.govdntb.gov.ua The hyperpolarizability, a measure of a molecule's NLO response, can be calculated and has been shown to be significant for related structures. dntb.gov.ua

Research into chalcone (B49325) derivatives, which share structural motifs with biphenyl systems, has demonstrated that appropriate substituents can lead to good NLO materials. iucr.org Similarly, fluorenone-based materials, which have a V-shaped geometry, are a promising class of NLO materials due to their high hyperpolarizability and favorable crystalline packing. wiley.com The synthesis of these materials often involves metal-catalyzed coupling reactions, similar to those used for biphenyls. wiley.com

Computational studies, such as those using Density Functional Theory (DFT), are instrumental in predicting the NLO properties of new materials. nih.gov These studies can estimate parameters like polarizability and hyperpolarizability, guiding the synthesis of promising NLO candidates. nih.govacs.org For example, studies on various organic compounds have shown a direct relationship between molecular structure and NLO response, with designed compounds exhibiting significantly enhanced hyperpolarizability values. acs.orgacs.org

Table 1: Theoretical NLO Properties of Related Compound Classes This table presents data from theoretical studies on compound classes related to biphenyl nitriles, illustrating the potential for NLO applications. The specific values are for representative molecules within those classes and not for this compound itself.

| Compound Class/Derivative | First Hyperpolarizability (βtot) | Calculation Method | Reference |

| Thiosemicarbazide Derivative | 6794.51 a.u. | PBE0 Functional | dntb.gov.ua |

| Salicylaldehyde-based Thiosemicarbazone (CHCT3) | 557.085 a.u. | DFT | acs.org |

| Non-Fullerene Acceptor Derivative (MSTD7) | 13.44 x 10⁻²⁷ esu | M06/6-31G(d,p) | acs.org |

Precursors for Catalytic Ligands and Complexes (e.g., N-Heterocyclic Carbenes)

The structural framework of this compound makes it a potential precursor for the synthesis of complex ligands used in catalysis. The biphenyl moiety provides a robust and sterically tunable scaffold, which is a desirable feature for ligands in metal-catalyzed reactions.

One important class of ligands is N-Heterocyclic Carbenes (NHCs), which are known for their strong σ-donating properties and their ability to form stable complexes with a wide range of metals. researchgate.net The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, often starts from primary amines or anilines. nih.govbeilstein-journals.org A derivative of this compound, such as an amino-substituted version, could serve as the aniline-type starting material for constructing highly substituted, and thus sterically demanding, NHC ligands. nih.gov The synthesis of these precursors often involves a multi-step process, including the condensation of an amine with glyoxal, followed by cyclization. beilstein-journals.org

The nitrile group itself can be a versatile functional handle. It can be transformed into other functional groups, such as amines or tetrazoles, which can then be incorporated into ligand structures. For instance, the [3+2] cycloaddition of azides to organonitriles is an efficient method to synthesize 5-substituted 1H-tetrazoles, which can act as ligands for metal complexes. nih.gov This reaction has been shown to be catalyzed by cobalt(II) complexes under homogeneous conditions. nih.gov

Furthermore, the biphenyl structure is a key component in ligands for cross-coupling reactions. For example, the synthesis of 2-(4′-methylphenyl)benzonitrile is an intermediate step in preparing various angiotensin II antagonists, highlighting the utility of this structural class in building complex molecules. google.com The synthesis of such biphenyls often employs palladium or nickel catalysts. google.comgoogleapis.com The resulting biphenyl compounds can then be further functionalized to create ligands for other catalytic transformations.

Future Research Directions and Unexplored Avenues for 3 4 Methylphenyl Benzonitrile

Development of More Sustainable and Green Synthetic Routes

The imperative for environmentally conscious chemical manufacturing is driving the development of sustainable and green synthetic routes for 3-(4-Methylphenyl)benzonitrile. Current research efforts are focused on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

One promising avenue is the adoption of microwave-assisted synthesis . This technique has been shown to dramatically reduce reaction times from hours to mere minutes, achieving high yields while being more energy-efficient. Another key strategy is the move towards solvent-free reaction conditions . Techniques like ball milling with catalysts such as palladium on carbon (Pd/C) and potassium carbonate (K₂CO₃) are being explored to eliminate the use of volatile and often toxic organic solvents.

Furthermore, the use of ionic liquids as recyclable agents presents a novel green synthetic route. Ionic liquids can act as a co-solvent, catalyst, and aid in phase separation, which simplifies the purification process and allows for the catalyst to be easily recovered and reused. rsc.org This approach not only enhances the sustainability of the synthesis but also aligns with the principles of a circular economy.

The development of green palladium nanoparticles (PdNPs) as catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling, is another significant advancement. mdpi.com These nanocatalysts can be synthesized using environmentally benign methods and offer high efficiency in the creation of the biphenyl (B1667301) core of this compound and its derivatives. mdpi.com

| Green Synthesis Approach | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, high yields, energy efficiency. |

| Solvent-Free Conditions | Elimination of hazardous solvents, reduced waste. |

| Ionic Liquid Catalysis | Recyclable catalyst, simplified separation, multiple roles (co-solvent, catalyst). rsc.org |

| Green Nanoparticle Catalysis | Environmentally benign synthesis, high catalytic efficiency. mdpi.com |

In-Depth Mechanistic Studies of Novel Chemical Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and discovering new chemical transformations. Modern computational and experimental techniques are being employed to elucidate the intricate details of these reactions.

For instance, the [3+2] cycloaddition reactions of nitrones with various dipolarophiles are being investigated using Molecular Electron Density Theory (MEDT) . mdpi.com This theoretical framework helps in understanding the stereoselectivity and regioselectivity of these reactions by analyzing the electron density distribution and identifying the most favorable reaction pathways. mdpi.com Such studies are essential for the rational design of synthetic routes to complex heterocyclic compounds derived from this compound.

The mechanism of the Dakin-West reaction, used for synthesizing β-acetamido ketones from precursors related to this compound, has also been a subject of investigation. researchgate.net Elucidating the role of catalysts like trifluoroacetic acid (TFA) and the reaction intermediates provides valuable insights for expanding the scope of this reaction to a wider range of substrates. researchgate.net

Furthermore, detailed mechanistic considerations of reactions like the synthesis of 3-phenylisoquinolones from pyrroline-2,3-diones and benzyne (B1209423) are being explored, which could open up new avenues for the application of this compound in the synthesis of complex nitrogen-containing heterocycles. acs.org

Exploration of Unique Intermolecular Interactions and Supramolecular Assemblies

The non-covalent interactions of this compound are fundamental to its physical properties and its potential applications in materials science. The interplay of forces such as hydrogen bonding, π-π stacking, and van der Waals interactions governs the formation of ordered structures in the solid state.

Studies on related benzonitrile (B105546) derivatives have shown that weak C-H···π interactions can lead to the formation of layered structures in the crystal lattice. iucr.orgiucr.orgnih.gov The investigation of these subtle yet significant interactions is crucial for designing materials with specific properties, such as liquid crystals and other functional organic materials. smolecule.com The ability of aromatic molecules with cyano groups to participate in pi-pi stacking interactions makes them promising candidates for use in supramolecular assemblies. smolecule.com

Advanced Computational Modeling for Predictive Material Design and Molecular Behavior

Computational chemistry has emerged as a powerful tool for predicting the properties and behavior of molecules like this compound, thereby accelerating the design of new materials. Techniques such as Density Functional Theory (DFT) and ab initio methods are being used to gain insights into molecular structure, electronic properties, and reactivity. vulcanchem.comvulcanchem.comresearchgate.net

DFT calculations can predict the dihedral angle between the aromatic rings of biphenyl derivatives, providing information about their three-dimensional shape. vulcanchem.com This is critical for understanding how the molecule will pack in a crystal and interact with other molecules. Furthermore, computational methods can be used to predict spectroscopic data, such as NMR shifts, which can aid in the characterization of newly synthesized compounds.

The application of machine learning and statistical analysis is a burgeoning area in catalyst design and prediction. google.com By analyzing reaction data and catalyst structures, it may become possible to predict the most effective catalyst for a given transformation involving this compound, saving significant experimental effort. google.com This data-driven approach, combined with traditional computational modeling, holds the key to the rational design of molecules with desired properties for a wide range of applications, from pharmaceuticals to advanced materials. arxiv.org

Q & A

Q. What environmental impact assessments are relevant for this compound waste?

- Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna LC50) and biodegradability tests (OECD 301). Nitrile groups may hydrolyze to less toxic amides under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.